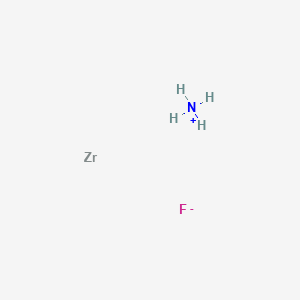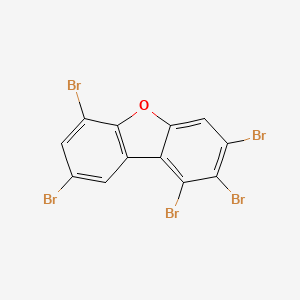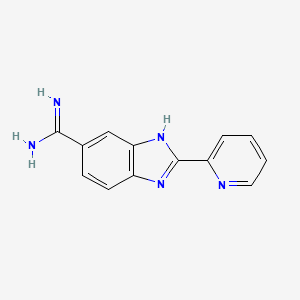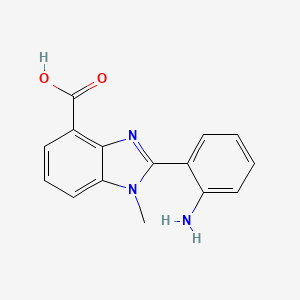
Ammonium fluoride--zirconium (1/1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium fluoride–zirconium (1/1/1) is a compound that combines ammonium fluoride and zirconium in a 1:1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of ammonium fluoride and zirconium results in a compound that exhibits unique chemical behaviors and properties, making it a subject of extensive research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium fluoride–zirconium (1/1/1) typically involves the reaction of zirconium compounds with ammonium fluoride. One common method is the reaction of zirconium oxychloride with ammonium fluoride in an aqueous solution. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of ammonium fluoride–zirconium (1/1/1) often involves large-scale chemical processes. The raw materials, including zirconium compounds and ammonium fluoride, are mixed in precise ratios and subjected to controlled reaction conditions. The resulting product is then purified and processed to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Ammonium fluoride–zirconium (1/1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zirconium oxide and other by-products.
Reduction: Reduction reactions involving ammonium fluoride–zirconium (1/1/1) can result in the formation of lower oxidation state zirconium compounds.
Substitution: The compound can participate in substitution reactions where the ammonium or fluoride ions are replaced by other ions or molecules.
Common Reagents and Conditions: Common reagents used in reactions with ammonium fluoride–zirconium (1/1/1) include acids, bases, and other fluoride compounds. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and products.
Major Products Formed: The major products formed from reactions involving ammonium fluoride–zirconium (1/1/1) include zirconium oxide, ammonium salts, and various fluoride complexes. The specific products depend on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ammonium fluoride–zirconium (1/1/1) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of zirconium-based materials and catalysts. It is also used in various chemical reactions to study the behavior of zirconium compounds.
Biology: Research in biology has explored the use of ammonium fluoride–zirconium (1/1/1) in the development of biomaterials and as a potential agent in biological assays.
Medicine: The compound’s unique properties make it a candidate for use in medical applications, such as drug delivery systems and diagnostic tools.
Industry: In industry, ammonium fluoride–zirconium (1/1/1) is used in the production of ceramics, coatings, and other advanced materials. Its ability to form stable complexes with other elements makes it valuable in various industrial processes.
Mecanismo De Acción
The mechanism of action of ammonium fluoride–zirconium (1/1/1) involves its interaction with molecular targets and pathways. The compound can form complexes with various molecules, influencing their chemical behavior and reactivity. The fluoride ions in the compound can participate in hydrogen bonding and other interactions, affecting the overall properties of the compound. The zirconium component can interact with other metal ions and organic molecules, leading to the formation of new compounds and materials.
Comparación Con Compuestos Similares
Ammonium Hexafluorozirconate: This compound contains zirconium and fluoride ions but in a different ratio and structure compared to ammonium fluoride–zirconium (1/1/1).
Zirconium Tetrafluoride: A compound with zirconium and fluoride ions, used in various industrial applications.
Ammonium Zirconium Carbonate: Another zirconium-based compound with different properties and applications.
Uniqueness: Ammonium fluoride–zirconium (1/1/1) is unique due to its specific ratio of ammonium, fluoride, and zirconium ions. This unique composition results in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
189002-76-4 |
|---|---|
Fórmula molecular |
FH4NZr |
Peso molecular |
128.26 g/mol |
Nombre IUPAC |
azanium;zirconium;fluoride |
InChI |
InChI=1S/FH.H3N.Zr/h1H;1H3; |
Clave InChI |
GOZLPQZIQDBYMO-UHFFFAOYSA-N |
SMILES canónico |
[NH4+].[F-].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)


![3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide](/img/structure/B12573450.png)

![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)

![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)



